molecular formula C9H9ClO B2398909 (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane CAS No. 1231253-54-5

(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane

Cat. No. B2398909
CAS RN: 1231253-54-5
M. Wt: 168.62
InChI Key: GXEJBHVLGLPIFE-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane” is a chemical compound . It is also known as "(2S,3S)-Hydroxybupropion hydrochloride" .


Synthesis Analysis

The enantioselective synthesis of the (R,R)- and (S,S)-enantiomers of 1 from commercially available 3-chlorocinnamic acid is reported . The Sharpless asymmetric epoxidation was used to establish the stereocenters in the synthesis of both enantiomers of 1 .


Molecular Structure Analysis

The molecular formula of “(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane” is C13H18ClNO2 . The molecular weight is 255.741 .


Chemical Reactions Analysis

The key step in the synthesis sequence is the Sharpless asymmetric epoxidation (SAE) of 3 . Both (R,R)-4 and its enantiomer were prepared by SAE in greater than 84% ee when cumene hydroperoxide was used as oxidant . The epoxide (R,R)-4 was cleaved with guaiacol to give diol (S,R)-5 .

Scientific Research Applications

Cytochrome P450 Isozyme Inhibition

(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, under similar structures, has been studied for its interaction with cytochrome P450 isozymes. For example, Tridiphane, a structurally related compound, has demonstrated inhibitory effects on the monooxygenase activity of mouse hepatic cytochrome P450 isozymes. This inhibition was evident with hepatic microsomes and purified P450 enzymes from phenobarbitol-treated mice. Tridiphane acted as a competitive inhibitor, suggesting potential applications in understanding enzyme inhibition mechanisms (Moreland, Novitzky, & Levi, 1989).

Environmental Toxicology

Related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of extensive research in environmental toxicology. Studies have focused on the toxicity and mutagenicity of these compounds in natural environments, contributing to a broader understanding of their impact on non-target species and ecosystem health (Zuanazzi, Ghisi, & Oliveira, 2020).

Metabolic Detoxification

In a study related to Chloroprene, a chemical with a similar oxirane structure, detoxication pathways involving glutathione and epoxide hydrolase were investigated. This research provides insights into the metabolism and detoxification mechanisms of compounds with oxirane structures, which can be relevant for (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane (Munter et al., 2003).

Molecular Toxicology

Research on isoprene, a compound structurally related to (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, has contributed to understanding its molecular toxicology. This includes the study of its metabolism involving cytochrome P450-dependent monooxygenases and the formation of potentially mutagenic epoxides (Watson et al., 2001).

Mechanism of Action

The intermediate mesylate was converted to the epoxide (S,S)-6 under phase transfer catalysis conditions in basic medium . Mechanistically, this reaction proceeds via an SN2 displacement of the mesyloxy group thus providing a predictable stereochemical outcome .

Safety and Hazards

“(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane” causes serious eye irritation . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

(2R,3S)-2-(3-chlorophenyl)-3-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEJBHVLGLPIFE-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane

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